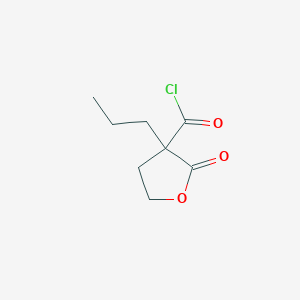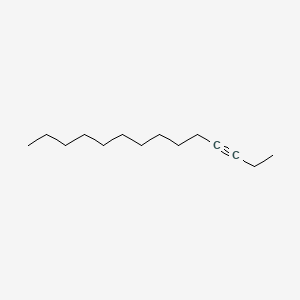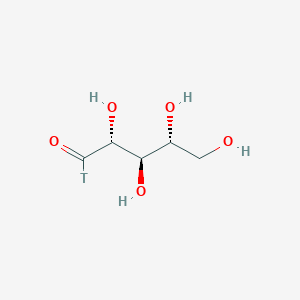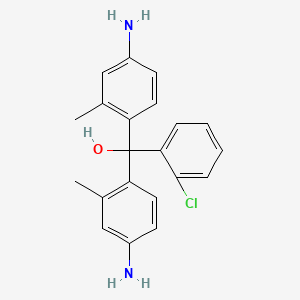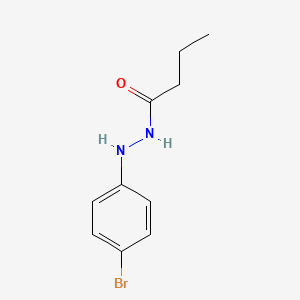
Octane, 1,1-bis(octyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-bis-(Octyloxy)octane: is an organic compound with the molecular formula C24H50O2 . It is a type of ether, specifically a dialkyl ether, where two octyl groups are bonded to an oxygen atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-bis-(Octyloxy)octane can be synthesized through the reaction of octanol with an appropriate alkylating agent under controlled conditions. One common method involves the use of octanol and sulfuric acid as a catalyst, where the reaction is carried out at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods: In industrial settings, the production of 1,1-bis-(Octyloxy)octane often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and strict control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1,1-bis-(Octyloxy)octane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction can be achieved using in the presence of a such as .
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes , while substitution reactions can produce alkyl halides .
Scientific Research Applications
1,1-bis-(Octyloxy)octane has a wide range of applications in scientific research:
Chemistry: It is used as a and in organic synthesis.
Biology: The compound is studied for its potential and interactions with .
Medicine: Research is ongoing to explore its potential use in and as a .
Industry: It is utilized in the production of lubricants , plasticizers , and surfactants .
Mechanism of Action
The mechanism of action of 1,1-bis-(Octyloxy)octane involves its interaction with various molecular targets. The ether linkage allows it to act as a hydrogen bond acceptor , facilitating interactions with polar molecules . This property is particularly useful in solvent applications and chemical synthesis .
Comparison with Similar Compounds
- Di-n-octyl ether
- Dioctyl ether
- 1-(Octyloxy)octane
Comparison: 1,1-bis-(Octyloxy)octane is unique due to its symmetrical structure and the presence of two octyl groups bonded to a central oxygen atom. This structure imparts distinct physical and chemical properties compared to other similar compounds. For instance, it has a higher boiling point and solubility in non-polar solvents .
Properties
CAS No. |
68527-82-2 |
|---|---|
Molecular Formula |
C24H50O2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
1,1-dioctoxyoctane |
InChI |
InChI=1S/C24H50O2/c1-4-7-10-13-16-19-22-25-24(21-18-15-12-9-6-3)26-23-20-17-14-11-8-5-2/h24H,4-23H2,1-3H3 |
InChI Key |
MOYIXNPVAUEVMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(CCCCCCC)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


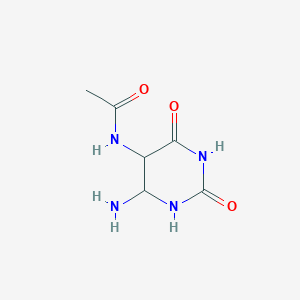


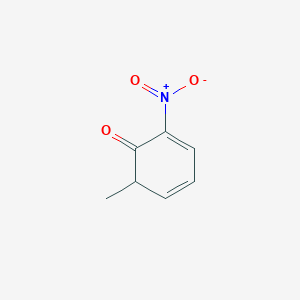
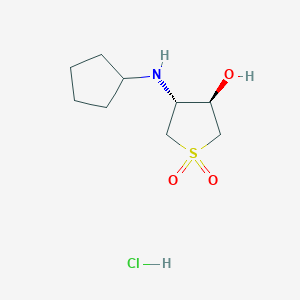
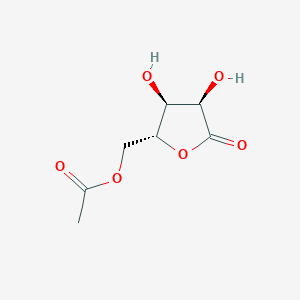
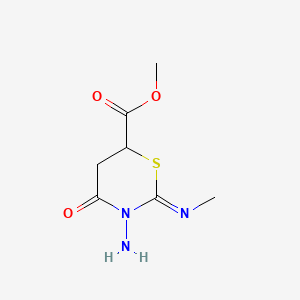
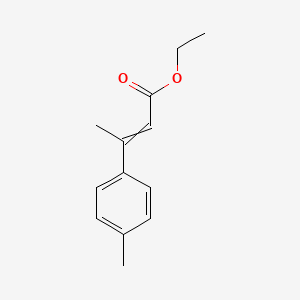
![2-Methyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B13801913.png)
